K-8012
Description
K-8012 is a Sulindac-derived small-molecule modulator of the retinoid X receptor alpha (RXRα), designed to target the truncated isoform of RXRα (tRXRα) implicated in cancer cell survival pathways. Its molecular formula is C₂₃H₂₃FN₄ (molecular weight: 374.45 g/mol), featuring a tetrazole group as a bioisostere replacement for the carboxylate moiety in earlier analogs like K-80003 . Unlike classical RXRα ligands, this compound binds to a novel hydrophobic surface site on the RXRα ligand-binding domain (LBD), distinct from the canonical ligand-binding pocket (LBP) occupied by 9-cis retinoic acid (9-cis-RA) . This unique binding mechanism stabilizes RXRα tetramers, disrupting tRXRα-mediated PI3K/AKT signaling and inducing apoptosis in cancer cells at low micromolar concentrations (IC₅₀: ~14.5 µM for coactivator inhibition) .
Properties
CAS No. |
1346513-17-4 |
|---|---|
Molecular Formula |
C23H23FN4 |
Molecular Weight |
374.46 |
IUPAC Name |
(Z)-5-(2-(5-Fluoro-1-(4-isopropylbenzylidene)-2-methyl-1H-inden-3-yl)ethyl)-1Htetrazole |
InChI |
InChI=1S/C23H23FN4/c1-14(2)17-6-4-16(5-7-17)12-21-15(3)19(10-11-23-25-27-28-26-23)22-13-18(24)8-9-20(21)22/h4-9,12-14H,10-11H2,1-3H3,(H,25,26,27,28)/b21-12- |
InChI Key |
XBRDZHUUARVXDN-MTJSOVHGSA-N |
SMILES |
CC(/C1=C/C2=CC=C(C(C)C)C=C2)=C(CCC3=NN=NN3)C4=C1C=CC(F)=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
K-8012; K 8012; K8012; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Key Observations :
- The tetrazole group in this compound/K-8008 prevents spatial clashes with Arg316 in the LBP, enabling binding to a novel surface site .
Pharmacological Activity
In Vitro Efficacy
Key Findings :
- Superior Potency : this compound and K-8008 exhibit ~6-fold greater RXRα antagonism than Sulindac .
- Mechanistic Divergence : this compound/K-8008 inhibit tRXRα-p85α interactions, blocking TNFα-induced AKT activation and shifting signaling toward apoptosis . In contrast, Sulindac requires higher concentrations (100 µM) for similar effects .
In Vivo Efficacy
- K-8008: Reduced tumor weight by 61.23% in HepG2 xenograft models after 12 days (10 mg/kg dosing) without toxicity .
- Sulindac: Limited efficacy in vivo due to poor bioavailability and higher toxicity at effective doses .
Binding Mechanism and Structural Insights
Novel Binding Site
- Location : Hydrophobic region near the entry of the LBP, stabilized by interactions with helix 11 (H11) and charge-dipole interactions .
- Tetramer Stabilization: Both this compound and K-8008 bind RXRαLBD in a tetrameric conformation (2.0–2.2 Å resolution crystallography), with a 1:2 ligand:protein stoichiometry . This contrasts with Sulindac, which binds monomers .
Distance from Canonical LBP
- The centroid of this compound’s binding site is >15 Å from the 9-cis-RA binding site, explaining its lack of competition with endogenous ligands .
Advantages Over Existing Compounds
Targeted Mechanism: Selective disruption of tRXRα-p85α interactions avoids broad RXRα genomic effects .
Clinical Relevance : Effective at serum concentrations achievable in humans (10–50 µM), unlike Sulindac, which requires supraphysiological doses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
